molecular formula C19H22N4O3 B2849968 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate CAS No. 871806-28-9

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate

Cat. No.: B2849968
CAS No.: 871806-28-9
M. Wt: 354.41
InChI Key: DAGGKPTWVBKPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,3-dimethylquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-11(2)19(5,10-20)23-17(24)9-26-18(25)14-6-7-15-16(8-14)22-13(4)12(3)21-15/h6-8,11H,9H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGGKPTWVBKPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, biological activity, and therapeutic potential based on available research.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O6C_{18}H_{22}N_{4}O_{6}, with a molecular weight of 390.4 g/mol. The structural integrity of the compound is crucial for its biological activity, as it incorporates functional groups that may interact with various biological targets.

PropertyValue
Molecular FormulaC18H22N4O6
Molecular Weight390.4 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Quinoxaline Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyano Group : Utilization of nucleophilic substitution reactions to incorporate the cyano group into the molecular framework.
  • Carbamoylation : The carbamoyl group is introduced via reaction with isocyanates or carbamates under controlled conditions.

Biological Activity

Research indicates that quinoxaline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have demonstrated that quinoxaline derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

In a study evaluating multiple quinoxaline derivatives, compound 5g was noted for its comparable inhibitory effects to cisplatin on human non-small-cell lung cancer (NSCLC) cells harboring different gene mutations . This highlights the potential of such compounds in cancer therapy.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell survival pathways.
  • Modulation of Signaling Pathways : They may affect pathways such as NF-κB and MAPK, which are critical in cancer progression .

Case Studies

  • TAK1 Inhibition : A related study demonstrated that certain derivatives exhibit potent TAK1 inhibitory activity with an IC50 value of 27 nM. TAK1 plays a crucial role in regulating cell survival and inflammation .
  • Antimicrobial Activity : Quinoxaline derivatives have also been studied for their antimicrobial properties. A derivative similar to this compound showed promising results against bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate?

  • Methodology : Synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, quinoxaline carboxylate esters (e.g., ethyl 2,3-dimethylquinoxaline-6-carboxylate) are synthesized via condensation of o-phenylenediamine derivatives with diketones, followed by esterification . Critical parameters include temperature control (60–100°C), inert atmosphere (N₂/Ar), and catalysts like Pd(II) acetate for coupling reactions . Purity is ensured via column chromatography (e.g., CH₂Cl₂/EtOAc eluent) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To resolve methyl groups at positions 2 and 3 of the quinoxaline ring and confirm carbamoyl linkage (δ 164–168 ppm for carbonyls) .
  • IR Spectroscopy : Identify C=O stretches (~1635 cm⁻¹) and nitrile groups (~2240 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 230 for ethyl 2,3-dimethylquinoxaline-6-carboxylate) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinoxaline derivatives?

  • Methodology : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. To address this:

  • Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., fixed IC₅₀ measurement conditions).
  • Analytical Purity : Employ HPLC-MS to ensure ≥95% purity and quantify trace byproducts .
  • Target-Specific Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics directly, reducing interference from non-specific interactions .

Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of quinoxaline carbamoyl derivatives?

  • Methodology : Combine quantum mechanical (QM) and molecular docking approaches:

  • QM Calculations : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to assess electronic effects of substituents (e.g., cyano groups) on reactivity .
  • Docking Simulations : Map interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina. Prioritize derivatives with high binding scores for synthesis .

Q. How can synthetic yields of this compound be improved while minimizing side reactions?

  • Methodology :

  • Stepwise Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, THF improves solubility of intermediates compared to DCM .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and halt at optimal conversion points .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps, reducing undesired byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.